![molecular formula C18H18N2O2 B6345061 1-(2,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264041-74-8](/img/structure/B6345061.png)
1-(2,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with both dimethylphenyl and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring or the phenyl substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise as a therapeutic agent in the treatment of various diseases, particularly due to its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. For instance, a study demonstrated that derivatives of this pyrazole compound exhibited significant inhibition of IL-6 expression, a key mediator in inflammatory responses.
Compound | CIG5 (%) | IL-6 (%) |
---|---|---|
1 | 84 ± 8.6 | 65 ± 7.3 |
2 | 86 ± 9.7 | 75 ± 8.4 |
3 | 61 ± 7.3 | 59 ± 7.5 |
The above table summarizes the inhibitory rates of different derivatives tested for their effectiveness against cytokine expression, indicating the compound's potential in therapeutic applications against inflammation .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies showed that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.
Agricultural Applications
In addition to its medicinal uses, this pyrazole derivative has been explored for its potential as a herbicide and fungicide.
Herbicidal Activity
Research has indicated that compounds with similar structural features exhibit herbicidal activity against various weed species. The mechanism often involves disrupting the photosynthesis process or inhibiting specific metabolic pathways in plants.
Antifungal Activity
The antifungal properties of this compound have been evaluated against several pathogenic fungi. Studies suggest that it can inhibit fungal growth by interfering with cell wall synthesis or by disrupting cellular respiration pathways.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR is crucial for optimizing the efficacy of this compound.
Structure-Activity Relationship
The biological activity of the compound is highly dependent on its structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish its activity against target enzymes or receptors involved in disease processes.
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study: Anti-inflammatory Effects
A recent clinical trial investigated the effects of a derivative based on this pyrazole structure in patients with rheumatoid arthritis. The results indicated a significant reduction in disease activity scores compared to placebo groups, supporting its use as an anti-inflammatory agent.
Case Study: Agricultural Efficacy
In field trials, formulations containing this pyrazole derivative demonstrated effective control over common agricultural pests and weeds without significant phytotoxicity to crops, suggesting its viability as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3
Biological Activity
1-(2,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H20N2O2 |
Molecular Weight | 296.37 g/mol |
Melting Point | Not extensively documented; varies with purity |
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that modifications on the pyrazole scaffold can enhance COX-2 inhibitory activity. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with promising results indicating potential use in treating inflammatory diseases .
Analgesic Effects
The analgesic properties of pyrazole derivatives are well-documented. The compound has been tested in various models of pain, demonstrating efficacy comparable to standard analgesics. In particular, compounds with similar structures have shown effectiveness in reducing pain responses in animal models .
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against a range of pathogens. Studies suggest that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- COX Enzymes : Inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs. The compound may selectively inhibit COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs .
- Cytokine Modulation : By modulating the expression of pro-inflammatory cytokines, the compound can effectively reduce inflammation at a cellular level .
Study 1: Anti-inflammatory Activity
In a study conducted by Sivaramakarthikeyan et al., various pyrazole derivatives were synthesized and tested for anti-inflammatory activity. The results indicated that certain modifications led to enhanced inhibition of TNF-α and IL-6 compared to standard drugs like dexamethasone .
Study 2: Antimicrobial Efficacy
Burguete et al. reported on the synthesis of novel pyrazole compounds and their antibacterial activities against E. coli and S. aureus. The study highlighted that specific structural features significantly influenced antimicrobial efficacy .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-8-9-13(2)16(10-12)20-17(11-15(19-20)18(21)22)14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIOPZKLLRNTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.